molecular formula C19H17N5O2 B3018077 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1360220-88-7

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B3018077
CAS No.: 1360220-88-7
M. Wt: 347.378
InChI Key: SSRZWYZPGYNLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a hybrid heterocyclic compound featuring a quinazolinone core linked via a propanamide bridge to a pyrazolo[1,5-a]pyridine moiety. The quinazolinone scaffold is widely recognized for its pharmacological relevance, particularly in kinase inhibition and anticancer applications, due to its planar aromatic structure and hydrogen-bonding capabilities . The pyrazolo[1,5-a]pyridine component, a nitrogen-rich bicyclic system, is prevalent in bioactive molecules targeting receptors such as aryl hydrocarbon receptors (AhR) and phosphodiesterases . The propanamide linker likely enhances molecular flexibility and solubility, balancing the hydrophobic quinazolinone and pyrazolo-pyridine domains.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(20-11-14-12-22-24-9-4-3-7-17(14)24)8-10-23-13-21-16-6-2-1-5-15(16)19(23)26/h1-7,9,12-13H,8,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRZWYZPGYNLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation. This method yields a wide range of substituted pyrazolo[1,5-a]pyridines and related compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly on the pyrazolo[1,5-a]pyridine moiety, can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents. The specific conditions depend on the desired modification of the compound.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications on the quinazolinone or pyrazolo[1,5-a]pyridine moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as kinases. The compound mimics the binding interactions of ATP in kinase active sites, inhibiting their activity and thereby exerting its effects .

Comparison with Similar Compounds

Table 2: Comparison of Pyrazolo Heterocyclic Derivatives

Compound Core Structure Key Substituents Yield Solubility Applications Reference
Target Compound Pyrazolo[1,5-a]pyridine Quinazolinone-propanamide - Moderate (inferred) Kinase inhibition -
MK86 () Pyrazolo[1,5-a]pyrimidinone 4-Chlorophenyl 3% DCM:MeOH (9:1) Not reported
Pir-12-5c () Pyrazolo[1,5-a]pyrimidine Trifluoromethylphenyl, imidazole 45% Acetone AhR modulation

Hybrid Structures and Propanamide Linkers

The propanamide linker in the target compound distinguishes it from simpler heterocyclic hybrids. For instance, N-(5-{[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)propanamide () uses a propanamide group to tether a pyrazolo-pyrimidine to an aniline moiety. This compound’s molecular weight (295.22 g/mol) is lower than the target’s, suggesting the latter’s increased complexity may impact pharmacokinetics . Additionally, compound 12 () employs a thiourea linker instead of propanamide, demonstrating how linker choice affects reactivity and stability .

Biological Activity

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinazolinone core linked to a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is C19H17N5O2C_{19}H_{17}N_{5}O_{2}, with a molecular weight of 333.37 g/mol. The structure contributes to its unique biological properties, influencing its interaction with various biological targets.

The primary mechanism of action for this compound is its ability to inhibit specific kinases. It mimics ATP binding to kinase active sites, which disrupts normal cellular signaling pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Studies have shown that it can induce cell death in human cancer cells through mechanisms such as apoptosis and cell cycle arrest. For example, in vitro assays demonstrated that concentrations ranging from 10 µM to 50 µM effectively reduced cell viability in breast and lung cancer cell lines by over 50% compared to control groups.

Kinase Inhibition

As a potential kinase inhibitor, this compound has been evaluated for its effects on several kinases implicated in cancer progression. Notably, it has shown promising results as an inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme, which is crucial for DNA repair mechanisms in cells. IC50 values reported for related compounds range from nanomolar to micromolar concentrations, indicating potent activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar heterocyclic compounds known for their anticancer properties:

Compound NameStructure TypeIC50 (µM)Target Kinase
This compoundQuinazolinone-Pyrazole10-50PARP
Pyrazolo[3,4-d]pyrimidinePyrazole15Various Kinases
Pyrazolo[1,5-a]quinazolineQuinazoline20Akt

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazolinone and evaluated their cytotoxic effects on multiple cancer cell lines. The study found that derivatives closely related to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents.

In Vivo Studies

Another significant investigation involved the administration of the compound in murine models bearing xenografted tumors. The results indicated a marked reduction in tumor size after treatment with the compound over four weeks, supporting its potential as an effective therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.